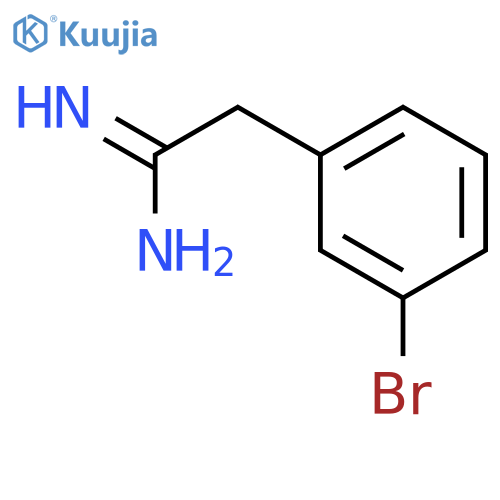Cas no 133200-65-4 (2-(3-bromophenyl)ethanimidamide)

133200-65-4 structure
商品名:2-(3-bromophenyl)ethanimidamide
2-(3-bromophenyl)ethanimidamide 化学的及び物理的性質
名前と識別子
-
- Benzeneethanimidamide, 3-bromo-
- 2-(3-bromophenyl)ethanimidamide
-
2-(3-bromophenyl)ethanimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897484-1.0g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1897484-0.5g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1897484-0.25g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1897484-2.5g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1897484-1g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1897484-10g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1897484-5.0g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1897484-10.0g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1897484-0.05g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1897484-0.1g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.1g |
$867.0 | 2023-09-18 |
2-(3-bromophenyl)ethanimidamide 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
133200-65-4 (2-(3-bromophenyl)ethanimidamide) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
